molecular formula C11H27NOSi B13479799 {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine

{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine

Cat. No.: B13479799
M. Wt: 217.42 g/mol
InChI Key: QVKMVNFWZGUVAC-UHFFFAOYSA-N
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Description

{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a butyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, CrO3.

    Reducing agents: LiAlH4, NaBH4.

    Nucleophiles: RLi, RMgX, RCuLi.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols or siloxanes, while reduction can yield alcohols .

Scientific Research Applications

{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine involves the formation of a stable silicon-oxygen bond, which provides protection to hydroxyl groups during chemical reactions. The TBDMS group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine is unique due to its balance of stability and ease of removal. The TBDMS group offers significant protection against hydrolysis while being relatively easy to remove under mild conditions, making it a versatile protecting group in organic synthesis .

Properties

Molecular Formula

C11H27NOSi

Molecular Weight

217.42 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-N-methylbutan-1-amine

InChI

InChI=1S/C11H27NOSi/c1-11(2,3)14(5,6)13-10-8-7-9-12-4/h12H,7-10H2,1-6H3

InChI Key

QVKMVNFWZGUVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCNC

Origin of Product

United States

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